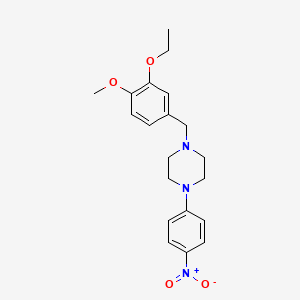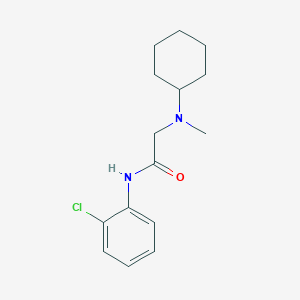![molecular formula C20H12BrClN2OS B4986753 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide, also known as BZB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZB has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. It also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been shown to modulate the activity of several enzymes, including COX-2, iNOS, and MMPs, which are involved in the inflammatory response and cancer progression.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has also been found to modulate the immune response, reduce tumor growth, and improve cognitive function. The compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for investigating the mechanisms of action of various signaling pathways. However, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has some limitations, including its poor solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been shown to exhibit neuroprotective properties, and further studies could elucidate its mechanism of action and potential therapeutic benefits. Another area of interest is the development of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide analogs with improved solubility and potency. These analogs could be useful for investigating the structure-activity relationship of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide and for developing more effective therapeutic agents.
Conclusion
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been optimized to ensure high yield and purity of the final product. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, and has been investigated for its potential use in the treatment of several diseases. The compound has several advantages for use in lab experiments, but also has some limitations. Future research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide could lead to the development of more effective therapeutic agents for a variety of diseases.
Synthesemethoden
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzothiazole in the presence of a reducing agent. The resulting intermediate is then treated with 4-bromobenzoyl chloride to yield N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide. The synthesis process has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to modulate the immune response, reduce oxidative stress, and inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2OS/c21-14-8-5-12(6-9-14)19(25)23-17-11-13(7-10-15(17)22)20-24-16-3-1-2-4-18(16)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZNQUNHOOKZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)


![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4986710.png)
![N-cyclopropyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4986718.png)
![5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4986721.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(mesitylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4986744.png)
![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)

![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4986785.png)